molecular formula C13H17N3O3 B025247 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene CAS No. 107914-11-4

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Cat. No.: B025247
CAS No.: 107914-11-4
M. Wt: 263.29 g/mol
InChI Key: XICAVBYZWLAWAD-UHFFFAOYSA-N
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Description

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is a complex organic compound with the molecular formula C13H17N3O3 It is characterized by the presence of a guanidino group, two methoxy groups, and an epoxynaphthalene structure

Preparation Methods

The synthesis of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Epoxynaphthalene Core: The initial step involves the formation of the 1,2,3,4-tetrahydro-1,4-epoxynaphthalene core through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Methoxy Groups:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and epoxynaphthalene core may also contribute to its binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene can be compared with other similar compounds, such as:

    2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-naphthoquinone: This compound lacks the epoxide group but has similar guanidino and methoxy functionalities.

    2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene: This compound has an amino group instead of a guanidino group, affecting its reactivity and biological activity.

    5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene: This compound lacks the guanidino group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-(3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICAVBYZWLAWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910585
Record name N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107914-11-4
Record name 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107914114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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